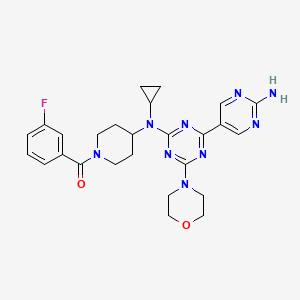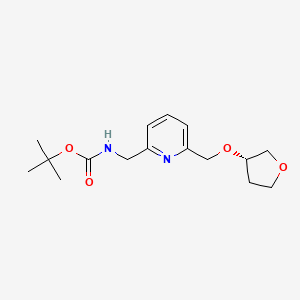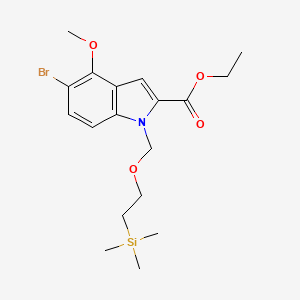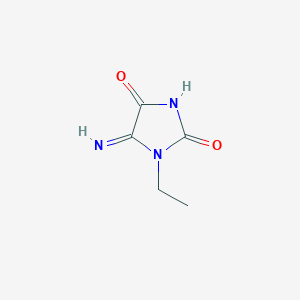
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole is a heterocyclic organic compound that features both a thiophene and an imidazole ring in its structure. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Alkylation: The thiophene ring is then alkylated with an ethyl group.
Formation of the imidazole ring: This can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted thiophenes and imidazoles depending on the reagents used.
科学的研究の応用
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential use in drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting the cell membrane of bacteria. If it is used as an anticancer agent, it may work by inhibiting specific enzymes or signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
Thiophene derivatives: These include compounds like 2-ethylthiophene and 3-methylthiophene.
Imidazole derivatives: These include compounds like 2-methylimidazole and 4,5-diphenylimidazole.
Uniqueness
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole is unique in that it combines both a thiophene and an imidazole ring in its structure. This dual functionality may confer unique chemical and biological properties that are not present in compounds containing only one of these rings.
特性
分子式 |
C11H14N2S |
|---|---|
分子量 |
206.31 g/mol |
IUPAC名 |
5-[2-(4-ethylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H14N2S/c1-2-9-5-11(14-7-9)4-3-10-6-12-8-13-10/h5-8H,2-4H2,1H3,(H,12,13) |
InChIキー |
DANQHOZGNKXIKP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC(=C1)CCC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)

![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)

![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)

![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
